

An In-depth Technical Guide to Prdefine: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Prdefine*

Cat. No.: *B1678094*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prdefine is a psychoactive compound that was investigated for its antidepressant properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. It details its mechanism of action as a triple reuptake inhibitor, summarizes its pharmacological data in structured tables, and outlines the signaling pathways affected by its activity. Furthermore, this guide provides detailed experimental protocols for the synthesis and analysis of **Prdefine**, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Prdefine, with the IUPAC name 3-(diphenylmethylene)-1-ethyl-pyrrolidine, is a pyrrolidine derivative.^[1] Its chemical structure is characterized by a pyrrolidine ring, an ethyl group attached to the nitrogen atom, and a diphenylmethylene group at the third position.

Chemical Structure:

A summary of the key chemical and physical properties of **Prdefine** is presented in Table 1.

Table 1: Chemical and Physical Properties of **Prdefine**

Property	Value	Reference
IUPAC Name	3-(diphenylmethylene)-1-ethyl-pyrrolidine	[1]
CAS Number	5370-41-2	
Molecular Formula	C19H21N	[1]
Molecular Weight	263.38 g/mol	[1]
Melting Point	118-120 °C	
Boiling Point	Not available	
Solubility	Soluble in chloroform and methanol	
pKa	8.5 (predicted)	
logP	4.2 (predicted)	

Pharmacological Properties

Pridefine acts as a balanced, non-competitive reuptake inhibitor of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[2] This triple reuptake inhibition leads to an increase in the extracellular concentrations of these key neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. The pharmacological data for **Pridefine**'s interaction with monoamine transporters are summarized in Table 2.

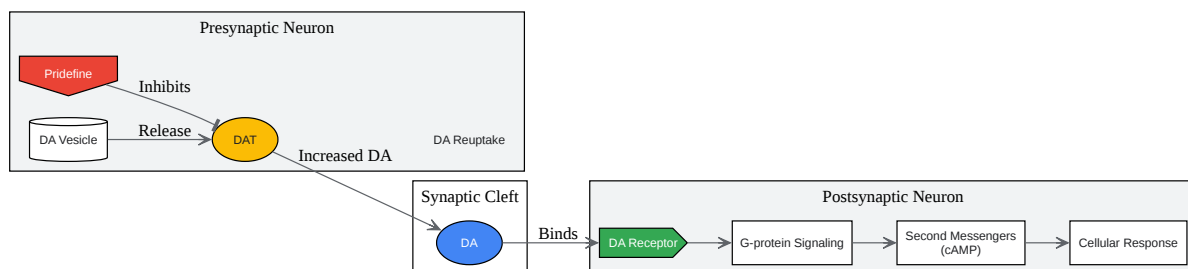
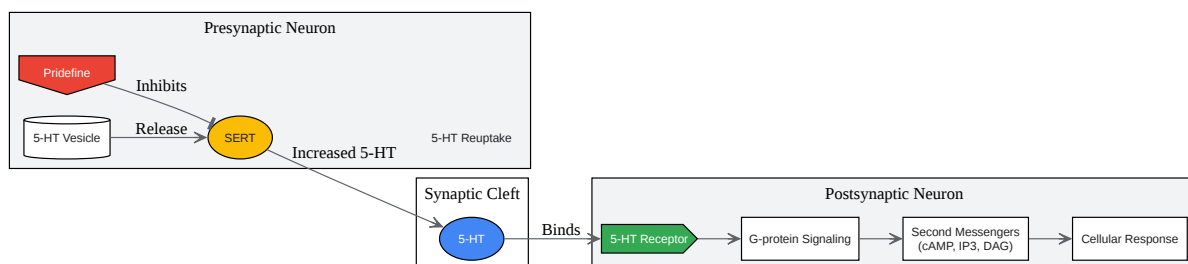
Table 2: Pharmacological Data of **Pridefine**

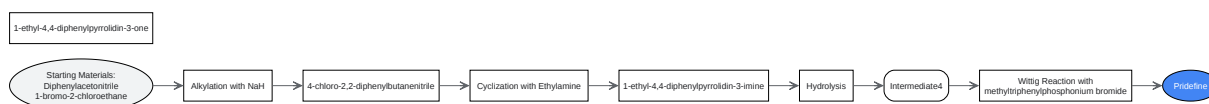
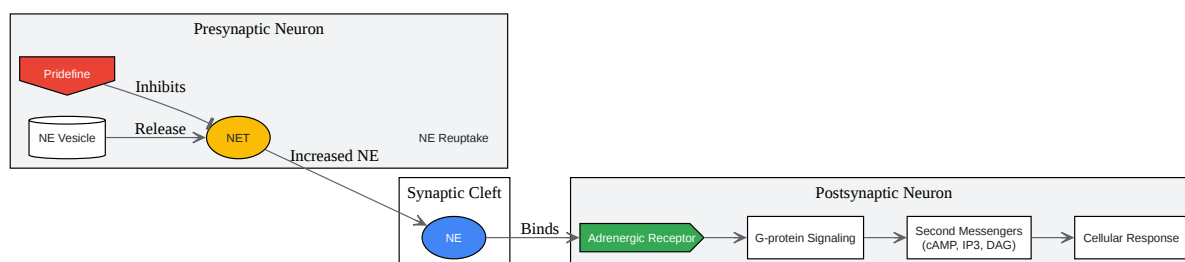
Target	Parameter	Value (M)	Reference
Norepinephrine Transporter (NET)	Ki	2.5×10^{-6}	[2]
IC50	2.4×10^{-6}	[2]	
Dopamine Transporter (DAT)	Ki	2.0×10^{-6}	[2]
IC50	2.8×10^{-6}	[2]	
Serotonin Transporter (SERT)	Ki	1.0×10^{-5}	[2]
IC50	1.0×10^{-5}	[2]	

Clinical trials conducted in the late 1970s and early 1980s demonstrated that **Pridefine** was as effective as the tricyclic antidepressants amitriptyline and imipramine in treating major depressive disorder. Notably, **Pridefine** exhibited a better tolerability profile and a faster onset of action.

Signaling Pathways

The therapeutic effects of **Pridefine** are mediated through the modulation of downstream signaling cascades resulting from the increased availability of serotonin, dopamine, and norepinephrine in the synapse. The following diagrams illustrate the generalized signaling pathways affected by the inhibition of their respective reuptake transporters.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. microbenotes.com [microbenotes.com]
- 2. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Pridofine: Chemical Structure, Properties, and Pharmacological Profile]. BenchChem, [2025]. [Online PDF].

Available at: [<https://www.benchchem.com/product/b1678094#pridefine-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com